4-{2-[(4-Methylbenzyl)oxy]ethyl}piperidine hydrochloride
CAS No.: 1220018-03-0
Cat. No.: VC2834953
Molecular Formula: C15H24ClNO
Molecular Weight: 269.81 g/mol
* For research use only. Not for human or veterinary use.
![4-{2-[(4-Methylbenzyl)oxy]ethyl}piperidine hydrochloride - 1220018-03-0](/images/structure/VC2834953.png)
Specification
CAS No. | 1220018-03-0 |
---|---|
Molecular Formula | C15H24ClNO |
Molecular Weight | 269.81 g/mol |
IUPAC Name | 4-[2-[(4-methylphenyl)methoxy]ethyl]piperidine;hydrochloride |
Standard InChI | InChI=1S/C15H23NO.ClH/c1-13-2-4-15(5-3-13)12-17-11-8-14-6-9-16-10-7-14;/h2-5,14,16H,6-12H2,1H3;1H |
Standard InChI Key | SBYQWOWQEVOFPH-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)COCCC2CCNCC2.Cl |
Canonical SMILES | CC1=CC=C(C=C1)COCCC2CCNCC2.Cl |
Introduction
Description and Structural Characteristics
4-{2-[(4-Methylbenzyl)oxy]ethyl}piperidine hydrochloride is a synthetic organic compound belonging to the piperidine derivative class. Its structure features several key components: a central piperidine ring with a substituent at the 4-position, an ethyl linker chain, an ether oxygen bridge, and a 4-methylbenzyl group. This arrangement creates a molecule with both hydrophilic and hydrophobic regions, contributing to its potential biological activity.
The piperidine ring provides a basic nitrogen that, when protonated in the hydrochloride salt form, enhances water solubility while maintaining membrane permeability. The 4-methylbenzyl group adds lipophilicity and may contribute to specific receptor interactions through hydrophobic and π-stacking interactions. The ether linkage serves as a hydrogen bond acceptor and provides conformational flexibility to the molecule.
Unlike similar compounds with halogen substituents at the 3-position of the benzyl group (such as chloro or bromo derivatives), the methyl group at the 4-position in this compound may confer different electronic properties and spatial arrangements, potentially altering its biological activity profile and reactivity patterns.
Physical Properties
The compound is expected to be a crystalline solid at room temperature with a molecular weight around 275-280 g/mol. Based on structural analysis, its predicted properties include:
Property | Value | Notes |
---|---|---|
Molecular Formula | C15H24ClNO | Includes HCl salt |
Molecular Weight | ≈ 269-270 g/mol | Calculated based on atomic weights |
Physical Appearance | White to off-white crystalline solid | Typical for similar hydrochloride salts |
Solubility | Soluble in water, methanol, ethanol; less soluble in non-polar solvents | Due to salt formation |
Melting Point | Approximately 180-200°C | Estimated range for similar compounds |
LogP | 2.5-3.0 | Predicted partition coefficient |
These properties make this compound suitable for pharmaceutical formulations and various research applications requiring moderate water solubility and membrane permeability.
Chemical Identification and Nomenclature
The proper chemical identification of 4-{2-[(4-Methylbenzyl)oxy]ethyl}piperidine hydrochloride involves several standardized nomenclature systems used in chemical research and literature.
Standardized Chemical Information
Identifier Type | Value |
---|---|
IUPAC Name | 4-[2-[(4-methylphenyl)methoxy]ethyl]piperidine;hydrochloride |
Predicted Canonical SMILES | C1CCN(CC1)CCOCC2=CC=C(C=C2)C.Cl |
Predicted Molecular Formula | C15H24ClNO |
Structural Classification | Piperidine derivative, Benzyl ether, Hydrochloride salt |
The compound's structure can be broken down into key functional groups that determine its chemical behavior: the piperidine heterocycle (a saturated six-membered ring containing nitrogen), the benzyl ether linkage, and the 4-methyl substituent on the aromatic ring. The hydrochloride portion represents the salt form, where the nitrogen of the piperidine is protonated.
Preparation Methods
The synthesis of 4-{2-[(4-Methylbenzyl)oxy]ethyl}piperidine hydrochloride typically involves a multi-step process utilizing standard organic chemistry procedures. Based on synthetic routes for similar compounds, the following methods are likely applicable.
Industrial Production Methods
For larger-scale production, several modifications to the laboratory procedures would likely be implemented:
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Continuous flow reactors to enhance mixing and heat transfer
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Automated systems for reagent addition and product isolation
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Optimized purification methods such as recrystallization or column chromatography
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Quality control processes including HPLC analysis and impurity profiling
These industrial methods would focus on improving yield, reducing waste, and ensuring batch-to-batch consistency of the final product.
Chemical Reactivity
The chemical behavior of 4-{2-[(4-Methylbenzyl)oxy]ethyl}piperidine hydrochloride is determined by its functional groups and their respective reactivities.
Common Reactions
Reaction Type | Reagents | Expected Products | Conditions |
---|---|---|---|
N-Acylation | Acid chlorides, anhydrides | N-acyl derivatives | Base, 0-25°C |
N-Alkylation | Alkyl halides | N-alkylated products | Base, heat |
Ether Cleavage | HBr, HI | Alcohol and alkyl halide | Reflux |
Oxidation of Methyl Group | KMnO4, K2Cr2O7 | Benzoic acid derivatives | Aqueous, heat |
Electrophilic Substitution | Br2, HNO3/H2SO4 | Ring-substituted products | Various |
These reactions provide pathways for derivatization and structure-activity relationship studies in drug development programs.
Biological Activity
The biological profile of 4-{2-[(4-Methylbenzyl)oxy]ethyl}piperidine hydrochloride has several potential areas of interest based on structural features shared with other bioactive piperidine derivatives.
Pharmacological Effects
Substituted piperidines frequently display activity in the central nervous system, with potential applications in the following areas:
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Neurotransmitter modulation: Possible interaction with dopamine, serotonin, or norepinephrine systems
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Analgesic properties: Several piperidine derivatives function as pain modulators
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Anti-inflammatory activity: Potential inhibition of inflammatory pathways
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Antimicrobial effects: Some benzylated piperidines exhibit activity against bacteria and fungi
Structure-Activity Relationship (SAR)
The specific positioning of functional groups in 4-{2-[(4-Methylbenzyl)oxy]ethyl}piperidine hydrochloride contributes significantly to its biological profile:
Structural Element | Potential Biological Impact |
---|---|
4-position substitution on piperidine | May influence receptor selectivity compared to 2- or 3-position analogs |
4-Methyl on benzyl group | Enhanced lipophilicity; potential for stronger hydrophobic interactions with binding pockets |
Ether linkage | Serves as hydrogen bond acceptor; provides conformational flexibility |
Two-carbon spacer | Optimal distance between aromatic and basic centers for certain target interactions |
Hydrochloride salt | Improved bioavailability through enhanced aqueous solubility |
The presence of the methyl group at the para position distinguishes this compound from meta-substituted analogs, potentially altering its binding profile and pharmacokinetic properties.
Comparative Analysis with Related Compounds
Understanding how 4-{2-[(4-Methylbenzyl)oxy]ethyl}piperidine hydrochloride compares to similar compounds provides valuable insights into its unique properties and potential applications.
Comparison with Positional Isomers and Related Derivatives
Compound | Structure Differences | Expected Property Variations |
---|---|---|
4-{2-[(3-Methylbenzyl)oxy]ethyl}piperidine HCl | Methyl at meta vs. para position | Different electronic distribution; potentially altered receptor binding profile |
2-{2-[(4-Methylbenzyl)oxy]ethyl}piperidine HCl | Substitution at 2- vs. 4-position on piperidine | Changed spatial arrangement; different pharmacokinetic properties |
4-{2-[(4-Chlorobenzyl)oxy]ethyl}piperidine HCl | Chloro vs. methyl substituent | Increased electronegativity; potential for halogen bonding |
4-{2-[(4-Methylbenzyl)oxy]propyl}piperidine HCl | Three-carbon vs. two-carbon spacer | Altered flexibility and distance between pharmacophores |
Structure-Based Design Considerations
The unique features of 4-{2-[(4-Methylbenzyl)oxy]ethyl}piperidine hydrochloride make it particularly suitable for certain applications:
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The para-methyl substituent provides a balance of lipophilicity without extreme steric bulk
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The 4-substitution pattern on the piperidine creates a specific spatial arrangement of the molecule
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The two-carbon linker allows for an optimal distance between the aromatic and basic centers
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The hydrochloride salt formation improves solubility while maintaining drug-like properties
These structural features could be systematically modified to optimize properties for specific targets or applications.
Analytical Characterization
Proper identification and quality assessment of 4-{2-[(4-Methylbenzyl)oxy]ethyl}piperidine hydrochloride requires multiple analytical techniques.
Spectroscopic Profile
Expected spectroscopic characteristics include:
Analytical Method | Key Features |
---|---|
1H NMR | Signals for aromatic protons (δ 7.0-7.3), methyl group (δ 2.3-2.4), methylene protons adjacent to oxygen (δ 3.4-3.6), and piperidine ring protons (δ 1.2-2.8) |
13C NMR | Characteristic peaks for aromatic carbons (δ 120-140), methylene carbons (δ 30-70), and methyl carbon (δ 20-25) |
Mass Spectrometry | Molecular ion peak consistent with C15H23NO, fragmentation pattern showing benzyl and piperidine fragments |
IR Spectroscopy | C-O stretching (1050-1150 cm-1), aromatic C=C stretching (1450-1600 cm-1), C-H stretching (2800-3000 cm-1) |
These spectral characteristics would be essential for confirming the structure and purity of synthesized material.
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